(3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride
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Overview
Description
(3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. Common synthetic methods include:
Condensation Reactions: The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing thiazole derivatives.
Hydrazonoyl Halides: These are used as precursors in the synthesis of functionalized thiazoles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. Techniques such as high-pressure injection and microfluidics can be employed to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino group to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides or alkoxides for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
(3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds also contain a sulfur and nitrogen heterocycle and exhibit similar biological activities.
Triazolothiadiazines: These compounds have a fused ring system that includes both triazole and thiadiazine moieties and are known for their diverse pharmacological activities.
Uniqueness
(3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
CAS No. |
2728727-05-5 |
---|---|
Molecular Formula |
C6H12Cl2N2OS |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
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